molecular formula C9H22NO3P B11702314 Diethyl (1-amino-3-methylbutyl)phosphonate

Diethyl (1-amino-3-methylbutyl)phosphonate

Cat. No.: B11702314
M. Wt: 223.25 g/mol
InChI Key: TVBLDWTXOYRRKF-UHFFFAOYSA-N
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Description

Diethyl (1-amino-3-methylbutyl)phosphonate is an organophosphorus compound with the molecular formula C₉H₂₂NO₃P It is a derivative of phosphonic acid and contains both amino and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-amino-3-methylbutyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method involves the use of trialkyl phosphite and a metal-mediated coupling reaction .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient methods such as the Michaelis-Arbuzov reaction. This reaction is favored due to its high yield and relatively mild reaction conditions. Additionally, the use of catalysts like palladium or copper can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-amino-3-methylbutyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl (1-amino-3-methylbutyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme. This inhibition occurs through the formation of a stable complex between the compound and the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-amino-3-methylbutyl)phosphonate is unique due to its specific combination of amino and phosphonate functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-diethoxyphosphoryl-3-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO3P/c1-5-12-14(11,13-6-2)9(10)7-8(3)4/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBLDWTXOYRRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC(C)C)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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